molecular formula C20H13N3O B2972806 2-{[4-(2-Naphthyloxy)anilino]methylene}malononitrile CAS No. 1020251-85-7

2-{[4-(2-Naphthyloxy)anilino]methylene}malononitrile

Cat. No. B2972806
CAS RN: 1020251-85-7
M. Wt: 311.344
InChI Key: UKUMQYHVKUZWDJ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The specific chemical reactions involving 2-{[4-(2-Naphthyloxy)anilino]methylene}malononitrile are not provided in the search results. For detailed information on its reactivity, it is recommended to refer to scientific literature or contact suppliers directly.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-{[4-(2-Naphthyloxy)anilino]methylene}malononitrile, such as its melting point, boiling point, density, molecular formula, and molecular weight, can be found on various chemical databases .

Scientific Research Applications

Photovoltaic Performance

A study focused on non-fullerene acceptors with naphthalene diimide (NDI) central units, including compounds similar to 2-{[4-(2-Naphthyloxy)anilino]methylene}malononitrile, for their application in small organic solar cells. These acceptors exhibit high photovoltaic performance due to their favorable optoelectronic properties, such as strong absorption properties and high charge carrier mobilities, making them suitable for constructing thin-film bulk heterojunction devices (Ali et al., 2019).

Alzheimer's Disease Diagnosis

Another application involves the use of a derivative of 2-{[4-(2-Naphthyloxy)anilino]methylene}malononitrile for imaging neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease patients. This derivative, used in positron emission tomography, allows for the noninvasive localization and quantification of these pathological features in living patients, assisting in the diagnostic process and monitoring disease progression (Shoghi-Jadid et al., 2002).

Proton Transfer Studies

Research on proton transfer in crystals of compounds related to 2-{[4-(2-Naphthyloxy)anilino]methylene}malononitrile has been conducted to understand their structural behavior in the solid state. These studies offer insights into the stabilization of proton-transferred forms and the π-electron delocalization effect, which are significant for the development of advanced materials with specific optical or electronic properties (Inabe et al., 1994).

Dye Synthesis for Textiles

Compounds similar to 2-{[4-(2-Naphthyloxy)anilino]methylene}malononitrile have been utilized in the synthesis of malononitrile-condensed disperse dyes. These dyes show improved color depth and fastness properties on polyester and nylon fabrics, indicating their potential use in the textile industry for producing vibrant and durable colored fabrics (Lams et al., 2014).

Mercury Ion Detection

A study introduced a naphthalene-based fluorescent chemodosimeter incorporating a structure akin to 2-{[4-(2-Naphthyloxy)anilino]methylene}malononitrile for the selective and sensitive detection of mercury ions in aqueous solutions. This application is crucial for environmental monitoring and the assessment of water quality, given the toxic nature of mercury (Han et al., 2015).

Mechanism of Action

The mechanism of action of 2-{[4-(2-Naphthyloxy)anilino]methylene}malononitrile is not provided in the search results. The mechanism of action would depend on the specific application of the compound.

Safety and Hazards

The safety data sheet for 2-{[4-(2-Naphthyloxy)anilino]methylene}malononitrile indicates that it may form toxic fumes when combusted . For detailed safety and hazard information, it is recommended to refer to the compound’s safety data sheet .

properties

IUPAC Name

2-[(4-naphthalen-2-yloxyanilino)methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O/c21-12-15(13-22)14-23-18-6-9-19(10-7-18)24-20-8-5-16-3-1-2-4-17(16)11-20/h1-11,14,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKUMQYHVKUZWDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC3=CC=C(C=C3)NC=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-(2-Naphthyloxy)anilino]methylene}malononitrile

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